molecular formula C10H18Cl2N2S B2381454 N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride CAS No. 2320574-18-1

N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride

Cat. No.: B2381454
CAS No.: 2320574-18-1
M. Wt: 269.23
InChI Key: UFQFRTNDEUHQGJ-UHFFFAOYSA-N
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Description

N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride is a synthetic compound known for its diverse biological activities. It is a derivative of thiazole, a heterocyclic organic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound has been extensively studied for its potential therapeutic and toxic effects, particularly in the fields of medicine, chemistry, and industry.

Preparation Methods

The synthesis of N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride typically involves the reaction of 4-methylthiazole with cyclopentanamine in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and specific solvents to ensure the purity and yield of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions, using reagents like halogens or alkylating agents.

Scientific Research Applications

N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Research has focused on its potential therapeutic effects, including its use as an analgesic, anti-inflammatory, and neuroprotective agent.

    Industry: It is utilized in the development of biocides, fungicides, and dyes, as well as in chemical reaction accelerators.

Mechanism of Action

The mechanism of action of N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors. This compound may modulate neurotransmitter synthesis and release, contributing to its neuroprotective and analgesic effects .

Comparison with Similar Compounds

N-((4-methylthiazol-5-yl)methyl)cyclopentanamine dihydrochloride can be compared with other thiazole derivatives, such as:

    Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism and nervous system function.

    Sulfur drugs: Thiazole-based compounds used as antibiotics and antimicrobial agents.

    Biocides and fungicides: Thiazole derivatives used in agriculture and industry for their antimicrobial properties.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2S.2ClH/c1-8-10(13-7-12-8)6-11-9-4-2-3-5-9;;/h7,9,11H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQFRTNDEUHQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CNC2CCCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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